molecular formula C8H4Br2 B11702131 1-Bromo-4-(bromoethynyl)benzene

1-Bromo-4-(bromoethynyl)benzene

Cat. No.: B11702131
M. Wt: 259.92 g/mol
InChI Key: QRFLWWBDRWVAAF-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromoethynyl)benzene is an organic compound with the molecular formula C8H4Br2 It is a derivative of benzene, where a bromine atom and a bromoethynyl group are attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-(bromoethynyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-ethynyl-4-bromobenzene using reagents such as N-Bromosuccinimide (NBS) in the presence of a catalyst like silver nitrate. The reaction is typically carried out in an inert atmosphere at room temperature for a specific duration . Another method involves the use of dibromamine-T and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane .

Chemical Reactions Analysis

1-Bromo-4-(bromoethynyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(bromoethynyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(bromoethynyl)benzene involves its interaction with specific molecular targets. The bromoethynyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

1-Bromo-4-(bromoethynyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-ethynylbenzene: This compound has a similar structure but lacks the additional bromine atom on the ethynyl group.

    1-Bromo-2-phenylacetylene:

    4-Bromo-1-methylbenzene: This compound has a methyl group instead of an ethynyl group attached to the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and bromoethynyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-4-(2-bromoethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFLWWBDRWVAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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